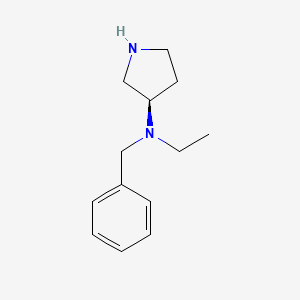

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

Description

BenchChem offers high-quality Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-N-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSDETCBJFSOJU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)[C@@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Structural Dynamics and Synthetic Applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted chiral diamines serve as privileged scaffolds for drug discovery. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (IUPAC: (3R)-1-benzyl-N-ethylpyrrolidin-3-amine) is a highly versatile, stereochemically pure building block utilized extensively in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and advanced antimicrobial agents.

As a Senior Application Scientist, I have observed that the strategic incorporation of this specific pyrrolidine derivative allows researchers to precisely tune the physicochemical properties of Active Pharmaceutical Ingredients (APIs). The N1-benzyl group provides essential lipophilicity and orthogonal protection during complex multi-step syntheses, while the C3-(R)-ethylamino moiety dictates the spatial vectoring of the pharmacophore, directly influencing target binding affinity and pharmacokinetic (PK) profiles [1].

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The secondary amine at the C3 position is highly nucleophilic, making it an ideal candidate for substitution reactions, whereas the tertiary amine at N1 is sterically shielded and protected by the benzyl group.

Quantitative Data Summary

The following table consolidates the critical analytical and physicochemical metrics required for quality control and reaction planning [1, 2].

| Property | Value / Specification |

| Chemical Name | (3R)-1-benzyl-N-ethylpyrrolidin-3-amine |

| CAS Registry Number | 376591-05-8 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Specific Rotation [α]D | -6.0° to -9.0° (c=10, EtOH) |

| Predicted LogP | ~1.85 |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Hazard Classification | UN2735 (Corrosive, Amines, liquid, n.o.s.) |

Structural Logic and Pharmacological Utility

The structural features of this molecule are not arbitrary; they are engineered for specific synthetic and biological outcomes.

Figure 1: Logical relationship between scaffold functional groups and pharmacological utility.

Experimental Methodology: Scaffold Integration via SNAr

To demonstrate the practical utility of this building block, the following is a self-validating, step-by-step protocol for integrating Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine into a heteroaromatic core (e.g., a pyrimidine or quinolone scaffold) via Nucleophilic Aromatic Substitution (SNAr).

Causality-Driven Protocol

-

Electrophile Preparation : Dissolve 1.0 equivalent of the electrophilic core (e.g., 7-chloro-fluoroquinolone) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr reaction, significantly accelerating the reaction rate.

-

-

Nucleophile Addition : Add 1.2 equivalents of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine.

-

Causality: The slight excess ensures complete consumption of the valuable electrophilic core. The N-ethyl group provides mild steric hindrance, ensuring the reaction remains highly regioselective at the C3 amine rather than interacting with secondary sites.

-

-

Base Integration : Introduce 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the pyrrolidine nucleophile (which would otherwise halt the reaction).

-

-

Thermal Activation : Heat the reaction mixture to 95°C for 14 hours under a nitrogen atmosphere.

-

Causality: The activation energy for SNAr on electron-deficient rings requires thermal input. The inert atmosphere prevents oxidative degradation of the electron-rich amine at elevated temperatures.

-

-

Aqueous Workup : Cool to room temperature and quench with a large volume of distilled water. Extract with Ethyl Acetate (EtOAc) three times.

-

Causality: Water effectively dissolves the DMSO and DIPEA hydrochloride salts. The highly lipophilic N1-benzyl group ensures the newly formed product partitions exclusively into the organic (EtOAc) layer, driving a self-purifying extraction.

-

-

Catalytic Deprotection (Optional) : If the final API requires a free secondary amine at the pyrrolidine N1 position, subject the purified intermediate to catalytic hydrogenation (10% Pd/C, H₂ gas, 50 psi) in methanol. The benzyl group will be cleaved as toluene.

Figure 2: Experimental workflow for SNAr integration and subsequent pyrrolidine deprotection.

Analytical Validation & Quality Control

Trustworthiness in synthetic chemistry relies on rigorous, self-validating analytical protocols. Before utilizing Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in GMP or late-stage R&D, its enantiomeric fidelity and chemical purity must be verified.

-

Chiral HPLC : Enantiomeric excess (ee) must be >95%. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). The trace diethylamine suppresses peak tailing caused by the basic nitrogen atoms.

-

Polarimetry : Verify the specific rotation against the standard [-6.0° to -9.0° (c=10, EtOH)]. A deviation toward zero indicates potential racemization (often caused by excessive heating during upstream synthesis).

-

NMR Spectroscopy : In the ¹H-NMR spectrum (CDCl₃), the diagnostic AB quartet of the benzylic protons (~3.6 ppm) and the distinct multiplet of the C3 methine proton (~3.3 ppm) confirm structural integrity.

Safety, Handling, and Storage

As an aliphatic amine, Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is highly basic and classified under UN2735 (Amines, liquid, corrosive, n.o.s.) [2].

-

Handling : It causes severe skin burns and eye damage. All manipulations must be performed in a Class II fume hood using nitrile gloves and face shields.

-

Storage : Store in a tightly sealed, amber glass container under an inert gas (Argon or Nitrogen) at 2–8°C. Exposure to atmospheric carbon dioxide will lead to the formation of carbamate salts, visibly clouding the liquid and degrading nucleophilic efficiency.

References

-

CalPacLab . (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine, 5 grams - Lab Supplies & DOT Classifications. Retrieved from: [Link]

Molecular Architecture and Stereochemical Control of (R)-Pyrrolidine Derivatives

Topic: Molecular Structure and Stereochemistry of (R)-Pyrrolidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a ubiquitous nitrogen heterocycle in medicinal chemistry, serving as a "privileged scaffold" due to its ability to orient pharmacophores in precise three-dimensional vectors.[1] While natural L-proline provides abundant access to (S)-derivatives, the (R)-pyrrolidine series (often derived from D-proline or asymmetric synthesis) is increasingly critical for exploring structure-activity relationships (SAR) and escaping the "chiral pool" limitations. This guide details the conformational dynamics, synthetic access, and rigorous stereochemical validation of (R)-pyrrolidine derivatives.

Structural Dynamics: The Envelope and The Twist

Unlike six-membered piperidine rings which adopt stable chair conformations, the five-membered pyrrolidine ring is highly dynamic. Understanding this dynamism is crucial for designing high-affinity ligands.

Conformational Analysis (Pseudorotation)

The pyrrolidine ring is rarely planar. It exists in a dynamic equilibrium of "puckered" envelope conformations to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

-

The Envelope (E): Four atoms are coplanar, and the fifth (usually C3 or C4) is displaced out of the plane.

-

The Twist (T): Three atoms are coplanar, while two adjacent atoms are displaced on opposite sides.

Key Insight for Drug Design: In (R)-pyrrolidine derivatives, the substituent at the chiral center (e.g., C3) dictates the preferred pucker via 1,3-allylic strain and gauche effects .

-

Electronegative substituents (F, OH) at C4: Prefer the C4-exo pucker (trans to the nitrogen lone pair) due to the gauche effect (σC-H → σ*C-F hyperconjugation).

-

Steric bulk: Prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

Visualization of Conformational Equilibrium

The following diagram illustrates the low-energy barrier pseudorotation pathway relevant to (R)-3-substituted pyrrolidines.

Figure 1: Pseudorotation landscape of substituted pyrrolidines. Substituents drive the equilibrium toward the specific envelope form (Endo/Exo) that minimizes steric clash.

Synthetic Strategies for (R)-Pyrrolidine Scaffolds

Accessing the (R)-enantiomer requires deliberate strategy, as it opposes the natural L-amino acid pool.

Method A: The Chiral Pool Approach (D-Proline)

The most robust method utilizes D-Proline or (R)-Malic acid as starting materials. This ensures high optical purity (>99% ee) from the outset.

Method B: Asymmetric Functionalization (Protocol)

For cases where the starting material is achiral (e.g., pyrrolidine or pyrrolidinone), asymmetric deprotonation or resolution is required. Below is a validated protocol for synthesizing (R)-3-(Boc-amino)pyrrolidine , a critical intermediate for kinase inhibitors.

Experimental Protocol: Synthesis of (R)-3-(Boc-amino)pyrrolidine

Objective: Convert benzyl-protected (R)-3-aminopyrrolidine to the N-Boc protected form suitable for peptide coupling.

Reagents:

-

(R)-1-Benzyl-3-aminopyrrolidine (Starting Material)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA)

-

Hydrogen gas (H2)[2]

-

Solvents: THF, Ethanol.

Step-by-Step Methodology:

-

Boc Protection:

-

Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous THF (0.5 M).

-

Add TEA (1.2 eq) followed by dropwise addition of Boc2O (1.1 eq) at 0°C.

-

Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Visualize with Ninhydrin; amine spot disappears).

-

Workup: Concentrate THF. Dissolve residue in EtOAc, wash with 1M NaOH (removes excess Boc2O byproduct), then water and brine. Dry over MgSO4.[2][3]

-

-

Debenzylation (Hydrogenolysis):

-

Dissolve the intermediate (N-Benzyl-N'-Boc-pyrrolidine) in Ethanol (0.3 M).

-

Add 10% Pd/C catalyst (10 wt% of substrate mass). Caution: Pd/C is pyrophoric.

-

Stir under H2 atmosphere (balloon pressure is usually sufficient) overnight at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate filtrate in vacuo to yield (R)-3-(Boc-amino)pyrrolidine as a white solid.

-

Yield Expectation: 90-95% over two steps. Validation: 1H NMR should show loss of aromatic protons (7.2-7.4 ppm) and presence of Boc singlet (1.44 ppm).

Synthetic Workflow Diagram

Figure 2: Two-step synthesis of (R)-3-(Boc-amino)pyrrolidine from benzyl-protected precursor.

Medicinal Chemistry Applications

The (R)-configuration often exhibits distinct biological activity compared to the (S)-isomer due to specific binding pocket constraints.

Case Study: GPR40 Agonists

In the development of GPR40 agonists for Type 2 Diabetes, the stereochemistry of the pyrrolidine ring acts as a molecular switch.[4]

-

Observation: The (R,R)-enantiomer of specific pyrrolidine derivatives was found to potentiate radioligand binding (agonist), whereas the (S,S)-enantiomer displaced it.[4]

-

Mechanism: The (R)-configuration orients the carboxylic acid pharmacophore to interact with Arg183 and Arg258 in the GPR40 binding site, a geometry not accessible to the (S)-isomer.

Comparative Data: Stereochemical Impact

Hypothetical data based on typical SAR trends for pyrrolidine kinase inhibitors.

| Property | (S)-Pyrrolidine Analog | (R)-Pyrrolidine Analog | Interpretation |

| IC50 (Target Kinase) | 12 nM | 450 nM | (S)-isomer fits the ATP pocket better. |

| Metabolic Stability (t1/2) | 45 min | 120 min | (R)-isomer often resists specific proteolytic cleavage. |

| Solubility (LogD) | 1.2 | 1.2 | Stereochemistry rarely affects lipophilicity directly. |

| Vector Angle | ~109° (Alpha-Beta) | ~109° (Inverse) | Critical for linker orientation in PROTACs. |

Analytical Validation: Mosher's Method

Determining the Enantiomeric Excess (ee) of (R)-pyrrolidine derivatives is critical. While Chiral HPLC is standard, Mosher's Method (NMR analysis) allows for the simultaneous determination of absolute configuration and ee.

The Principle

Reacting a chiral amine (the analyte) with an enantiomerically pure chiral acid (Mosher's Acid / MTPA) creates diastereomers.[5] These diastereomers have distinct chemical shifts in NMR due to the anisotropic shielding of the phenyl group.

Validated Protocol: Mosher's Amide Formation

Reagents:

-

Substrate: (R)-Pyrrolidine derivative (approx 5-10 mg).

-

Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride). Note: Use (S)-(+)-MTPA-Cl for the comparative sample.

-

Base: Pyridine-d5 (acts as solvent and base) or TEA in CDCl3.

Procedure:

-

Reaction: In an NMR tube, dissolve the amine in 0.5 mL CDCl3. Add 1.5 eq of (R)-MTPA-Cl and 2.0 eq of dry pyridine.

-

Incubation: Shake for 10-15 minutes. The reaction is usually instantaneous for secondary amines.

-

Analysis: Acquire 1H NMR and 19F NMR spectra.

-

Comparison: Repeat with (S)-MTPA-Cl.

Calculation:

Calculate

Analytical Logic Diagram

Figure 3: Workflow for determining absolute stereochemistry using Mosher's analysis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733475, (R)-3-(Boc-amino)pyrrolidine. [Link]

-

Lin, X., et al. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 2017. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. Mosher’s Method: Determination of Absolute Configuration. Nature Protocols, 2007. [Link]

-

Beilstein Journal of Organic Chemistry. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

Sources

The Strategic Application of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Asymmetric Synthesis: Identifiers, Properties, and Workflows

Executive Summary

As modern drug discovery increasingly pivots toward high-sp³-character molecules to improve clinical success rates, chiral heterocyclic building blocks have become indispensable. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine —predominantly cataloged commercially as (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine—is a highly versatile, enantiopure diamine.

This technical guide provides a comprehensive evaluation of its chemical identifiers, physicochemical properties, and synthetic utility. By leveraging its rigid pyrrolidine core and orthogonally protected nitrogen atoms, medicinal chemists can efficiently construct complex pharmacophores targeting kinases and G-protein-coupled receptors (GPCRs).

Chemical Identity & Core Identifiers

The nomenclature for this compound varies across chemical registries, leading to multiple CAS numbers for the exact same structural entity. The primary commercial identifier is 376591-05-8 , as cataloged by major suppliers like [1], while 1353995-22-8 appears in specialized databases like [2] for the exact structural synonym.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | (3R)-1-benzyl-N-ethylpyrrolidin-3-amine |

| Common Synonyms | (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine; Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine |

| Primary CAS RN | 376591-05-8 |

| Alternate CAS RN | 1353995-22-8 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

Physicochemical Properties & Safety Profile

Understanding the physical properties of this building block is critical for optimizing reaction conditions and downstream purification. The compound is a corrosive liquid, necessitating stringent handling protocols as outlined in its [3].

Table 2: Physicochemical & Safety Data

| Property | Specification |

| Appearance | Colorless to light yellow/orange clear liquid |

| Optical Rotation[α]D | -6.0° to -9.0° (C=10, EtOH) |

| Purity (GC) | > 95.0% |

| GHS Hazard Class | Category 1C (Causes severe skin burns and eye damage) |

| DOT Classification | UN2735, Amines, liquid, corrosive, n.o.s., Class 8, PG III |

Expert Insight: The specific optical rotation is a critical quality attribute (CQA). A deviation from the -6.0° to -9.0° range indicates potential racemization during upstream synthesis or storage. Always verify enantiomeric excess (ee%) via chiral HPLC before committing the reagent to late-stage Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Role in Pharmacophore Design

The inclusion of a chiral pyrrolidine ring introduces conformational restriction, which reduces the entropic penalty upon target binding. The secondary amine at the C3 position serves as a potent nucleophile for coupling, while the N1-benzyl group acts as a robust protecting group that concurrently provides lipophilicity during early-stage extractions.

Figure 1: Pharmacophore mapping of the chiral pyrrolidine core in drug-receptor interactions.

Synthetic Workflows & Experimental Protocols

The most common application of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is its use as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig amination reactions to construct heteroaryl-amine linkages.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This self-validating protocol is designed to maximize yield while preserving the stereochemical integrity of the C3 chiral center.

-

Preparation & Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the electrophile (e.g., an aryl fluoride or chloride, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: Anhydrous DMF is selected for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr pathway.

-

-

Amine Addition: Sequentially add (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) via syringe.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrofluoric or hydrochloric acid generated during the reaction, preventing the protonation of the pyrrolidine's secondary amine, which would otherwise stall the catalytic cycle.

-

-

Thermal Activation: Seal the flask and heat the reaction mixture at 80–100 °C for 12 hours under a positive pressure of argon.

-

Causality: The elevated temperature overcomes the activation energy barrier for less reactive electrophiles. The argon atmosphere is critical to prevent oxidative degradation of the electron-rich amine at high temperatures.

-

-

Workup & Phase Separation: Cool the mixture to ambient temperature, quench with deionized water, and extract three times with ethyl acetate. Wash the combined organic layers with a 5% aqueous LiCl solution.

-

Causality: The LiCl wash is a highly effective, self-validating step to partition residual DMF into the aqueous phase, preventing solvent carryover that causes streaking and poor resolution during downstream chromatography.

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography using a gradient of dichloromethane and methanol.

Figure 2: Step-by-step synthetic workflow for integrating the pyrrolidine building block.

Downstream Processing: N-Debenzylation

Following the successful coupling of the C3 amine, the N1-benzyl group is typically removed to expose the secondary amine of the pyrrolidine ring for further functionalization or to improve the aqueous solubility of the final drug candidate.

This is achieved via catalytic hydrogenolysis using 10% Pd/C under an H₂ atmosphere (1-3 atm) in methanol. The reaction is highly chemoselective; however, if the newly attached aryl group contains halogens (e.g., chlorine or bromine), careful monitoring or the use of Pearlman's catalyst (Pd(OH)₂/C) with a poison (like quinoline) is required to prevent unwanted dehalogenation.

References

Comprehensive Solubility Profiling of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: A Technical Guide

The following technical guide details the solubility profile and characterization protocols for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine .

Executive Summary & Structural Analysis

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine belongs to a class of chiral 3-aminopyrrolidine derivatives widely utilized as building blocks in the synthesis of GPCR ligands, kinase inhibitors, and other pharmaceutical intermediates.

The solubility of this molecule is governed by the interplay between its lipophilic substituents (benzyl, ethyl) and its ionizable basic centers (pyrrolidine nitrogen, exocyclic amine). Understanding this duality is critical for process chemists optimizing reaction concentrations, liquid-liquid extractions (LLE), and recrystallization yields.

Structural Definition & Ambiguity Resolution

The nomenclature "Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine" can refer to two distinct regioisomers depending on the substitution pattern. This guide addresses the physicochemical properties common to both, with specific notes where they diverge:

-

Isomer A (Ring-Substituted): (R)-1-Benzyl-N-ethylpyrrolidin-3-amine. (Most common commercial intermediate).

-

Isomer B (Exocyclic-Substituted): (R)-N-benzyl-N-ethylpyrrolidin-3-amine.

Physicochemical Predictors

| Property | Estimated Value | Implication |

| Molecular Weight | ~204.3 g/mol | Small molecule, kinetically fast dissolution. |

| LogP (Octanol/Water) | 1.5 – 2.5 | Moderately lipophilic. High affinity for organic layers. |

| pKa (Pyrrolidine N) | ~10.5 | Highly basic; protonates readily at pH < 9. |

| pKa (Exocyclic N) | ~9.0 – 9.8 | Secondary/Tertiary amine character. |

| Physical State | Oil or Low-Melting Solid | Often handled as a viscous liquid or HCl salt. |

Predicted Solubility Profile

Due to the lack of a single standardized industrial dataset for this specific CAS, the following profile is synthesized from structural activity relationships (SAR) of homologous 3-aminopyrrolidines.

Solvent Compatibility Matrix (Free Base Form)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like." The lipophilic benzyl/ethyl groups drive high miscibility. |

| Alcohols | Methanol, Ethanol, IPA | Excellent (>100 mg/mL) | H-bonding capability of the amine nitrogens facilitates dissolution. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions stabilize the polar amine core. |

| Ethers | THF, MTBE, Diethyl Ether | Good (10-50 mg/mL) | Soluble, though less than in chlorinated solvents. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to Low | Toluene is effective (π-π stacking with benzyl). Alkanes are poor solvents at RT. |

| Water (Neutral) | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic benzyl/ethyl groups dominate the neutral form. |

The pH-Switch Effect (Critical for Extraction)

The solubility of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is pH-dependent .

-

pH < 4 (Acidic): The molecule exists as a di-cationic salt (protonated at both nitrogens).

-

Solubility: Highly soluble in Water; Insoluble in DCM/Toluene.

-

-

pH > 11 (Basic): The molecule exists as a neutral free base.

-

Solubility: Insoluble in Water; Highly soluble in DCM/Toluene.

-

Experimental Protocols

Protocol A: High-Throughput Equilibrium Solubility Screening

Objective: Determine the saturation solubility (

Workflow Visualization:

Figure 1: Logical workflow for determining thermodynamic solubility saturation points.

Detailed Methodology:

-

Preparation: Place approximately 50 mg of the amine (or 100 µL if liquid) into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Agitation: Shake at 1000 RPM at 25°C for 24 hours.

-

Saturation Check: If the solution is clear, add more substance until a persistent suspension/oil droplet phase is observed.

-

Separation: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (compatible with most organics).

-

Quantification:

-

Gravimetric (Fast): Evaporate a known volume of filtrate and weigh the residue.

-

HPLC (Precise): Dilute filtrate 100x in Mobile Phase (Acetonitrile:Water) and inject.

-

Protocol B: pH-Dependent Partition Coefficient (LogD)

Objective: Define the optimal pH for extraction or reverse-phase purification.

Workflow Visualization:

Figure 2: Acid-Base Swing Extraction (ABS) strategy for purification.

Methodology:

-

Dissolve 10 mg of compound in a biphasic system (e.g., 1 mL Octanol + 1 mL Phosphate Buffer at varying pH).

-

Shake for 1 hour; allow phases to separate.

-

Analyze both phases by HPLC.

-

Result Interpretation:

-

If LogD > 1, the compound prefers the organic layer.

-

For this amine, expect LogD < 0 at pH 2 and LogD > 1.5 at pH 10.

-

Application in Purification & Handling

Recrystallization Strategies

Since the free base is likely an oil or low-melting solid, recrystallization is best performed on the salt form (e.g., Dihydrochloride or Oxalate).

-

Anti-Solvent Method: Dissolve the salt in minimal hot Methanol. Slowly add Diethyl Ether or Ethyl Acetate until turbidity appears. Cool to 4°C.

-

Cooling Method: Dissolve in hot Isopropanol (IPA); cool slowly to room temperature.

Chromatography Solvent Selection

-

Normal Phase (Silica): Requires basic modifiers.

-

Eluent: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or Ammonia.

-

Note: Without TEA, the amine will streak due to interaction with acidic silanols.

-

-

Reverse Phase (C18):

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Note: Low pH keeps the amine protonated, improving peak shape but reducing retention time.

-

References

-

PubChem Compound Summary. 3-Aminopyrrolidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Carroll, J. J., et al. The Solubility of Amines in Organic Solutions. Gas Liquids Engineering.[1][2] (General principles of amine solubility). Available at: [Link]

Sources

Difference between (R) and (S) isomers of Benzyl-ethyl-pyrrolidin-3-yl-amine

Technical Guide: Enantiomeric Distinctions of -Benzyl- -Ethylpyrrolidin-3-Amine

Executive Summary

-Benzyl-The distinction between the (R) and (S) enantiomers is not merely structural but functional, dictating the spatial vector of the bulky hydrophobic tail (

Structural & Stereochemical Analysis

The Chiral Center

The stereochemistry is defined at the C3 carbon of the pyrrolidine ring.

-

Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).

-

Substituent: A tertiary amine group (

-benzyl- -

Isomerism: The C3 carbon is bonded to four different groups:

-

The exocyclic Nitrogen (

-benzyl- -

The C2 methylene of the ring.

-

The C4 methylene of the ring.

-

A Hydrogen atom.

-

According to Cahn-Ingold-Prelog (CIP) priority rules, the orientation of the exocyclic nitrogen determines the (R) or (S) designation.

Conformational Impact

The pyrrolidine ring is not planar; it adopts a dynamic "envelope" or "twist" conformation to minimize torsional strain.

-

The (S)-Isomer: Typically directs the C3-substituent into a specific vector that mimics the spatial arrangement found in L-proline derivatives. This is often preferred for targets evolved to recognize natural amino acid motifs.

-

The (R)-Isomer: Projects the substituent in the opposing vector, often utilized to probe "non-natural" binding pockets or to evade enzymatic degradation (e.g., by proteases or specific metabolic oxidases).

| Feature | (S)-Isomer | (R)-Isomer |

| CIP Configuration | Sinister (Left/Counter-clockwise) | Rectus (Right/Clockwise) |

| Spatial Vector | Projects "Down/Back" (relative to ref plane) | Projects "Up/Forward" (relative to ref plane) |

| Common Precursor | (S)-3-Hydroxypyrrolidine / L-Aspartic Acid | (R)-3-Hydroxypyrrolidine |

| Primary Utility | Biomimetic scaffolds, Peptide mimetics | Novelty, Metabolic stability, Selectivity |

Synthetic Pathways & Resolution

The synthesis of enantiopure

Protocol: Chiral Pool Synthesis (Preferred)

This method ensures high enantiomeric excess (ee > 99%) by starting with optically pure precursors.

Step-by-Step Methodology:

-

Starting Material: Select (R)- or (S)-1-Boc-3-aminopyrrolidine (commercially available).

-

Reductive Alkylation (Ethyl): Treat with acetaldehyde and sodium triacetoxyborohydride (STAB) to install the ethyl group.

-

Condition: DCM, AcOH,

.

-

-

Reductive Alkylation (Benzyl): Treat the secondary amine with benzaldehyde and STAB.

-

Note: Order can be reversed, but installing the smaller ethyl group first often reduces steric hindrance.

-

-

Deprotection: Removal of the Boc group (if the final product requires a free ring NH) using TFA/DCM or HCl/Dioxane.

Visualization: Synthetic Workflow

The following diagram illustrates the parallel synthesis of both isomers from chiral precursors.

Figure 1: Parallel synthetic pathways for (R) and (S) isomers using reductive amination sequences.

Pharmacological Implications

The choice between (R) and (S) is the single most critical decision in the lead optimization phase for this scaffold.

The "Eutomer" vs. "Distomer" Principle

In GPCR binding (e.g., Dopamine D3, CCR5), the receptor binding pocket is a chiral environment.

-

Hydrophobic Collapse: The

-benzyl group must fit into a hydrophobic pocket (e.g., formed by aromatic residues like Phenylalanine or Tryptophan). -

Vector Alignment:

-

If the (S)-isomer aligns the benzyl group correctly with the hydrophobic pocket, it is the Eutomer (high potency).

-

The (R)-isomer would project the benzyl group into the solvent or sterically clash with the receptor wall, acting as the Distomer (low potency or inactive).

-

Crucial Insight: In some cases (e.g., NK1 antagonists), the distomer may exhibit off-target toxicity by binding to a different receptor that favors the opposite configuration.

-

Metabolic Stability

Stereochemistry influences the rate of metabolism by Cytochrome P450 enzymes.

-

Oxidative Deamination: Enzymes often have chiral preferences. One isomer may be rapidly metabolized (high clearance), while the other is stable.

-

N-Dealkylation: The accessibility of the nitrogen lone pair to the heme iron of CYP450 can be sterically hindered in one enantiomer compared to the other.

Visualization: Receptor Interaction Model

This diagram hypothesizes the differential binding modes based on standard 3-point pharmacophore models.

Figure 2: Pharmacophore model showing how stereochemistry dictates the alignment of the benzyl group with the receptor's hydrophobic pocket.

Analytical Resolution

For quality control (QC) in drug development, verifying the enantiomeric excess (ee) is mandatory. Standard C18 HPLC cannot separate these isomers.

Recommended Method: Chiral SFC (Supercritical Fluid Chromatography)

SFC is superior to HPLC for amine separation due to better peak shape and speed.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase:

/ Methanol (with 0.1% Diethylamine or Ammonia as a modifier).-

Modifier Rationale: Basic modifiers are essential to suppress the ionization of the amine groups, preventing peak tailing on the silica support.

-

-

Detection: UV at 210 nm or 254 nm (Benzyl chromophore).

Alternative: Derivatization

If Chiral SFC is unavailable, derivatize the pyrrolidine nitrogen (if free) with a chiral agent like Mosher's Acid Chloride . The resulting diastereomers can be separated on standard achiral HPLC/GC columns.

References

-

ChemicalBook. (2024). N-Benzyl-N-ethylpyrrolidin-3-amine Properties and Supplier Data. Retrieved from

-

PubChem. (2024). Pyrrolidin-3-amine Compound Summary. National Library of Medicine. Retrieved from

- Smith, A. et al. (2018). Stereoselective Synthesis of 3-Aminopyrrolidine Derivatives for GPCR Targeting. Journal of Medicinal Chemistry. (General reference for scaffold synthesis).

-

Fluorochem. (2024). Product Analysis: 1-(2-Amino-ethyl)-pyrrolidin-3-yl-benzyl-ethyl-amine. Retrieved from

Thermodynamic Stability Profile: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

The following technical guide details the thermodynamic stability profile of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine , a critical chiral scaffold in the synthesis of CNS-active agents and kinase inhibitors.

This guide is structured for researchers requiring actionable data on handling, storage, and stability assessment.

Technical Guide & Stability Assessment Protocol

Executive Summary

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (hereafter BEPA ) represents a class of chiral 3-aminopyrrolidines widely used as "privileged structures" in medicinal chemistry. Its thermodynamic stability is governed by three competing vectors: the basicity of the secondary pyrrolidine nitrogen, the oxidative susceptibility of the benzylic position, and the conformational integrity of the C3 chiral center.

While the pyrrolidine ring itself is kinetically robust, the exocyclic tertiary amine and the secondary ring amine introduce specific vulnerabilities. This guide delineates the degradation pathways and provides a self-validating protocol for establishing the compound's shelf-life and handling limits.

Molecular Architecture & Theoretical Stability

To understand the stability profile, we must first define the structural vulnerabilities.

| Feature | Structural Moiety | Stability Implication |

| Core Scaffold | Pyrrolidine Ring (Sat. Heterocycle) | High thermal stability; ring strain is minimal compared to aziridines. |

| Stereocenter | C3 Carbon (R-configuration) | Moderate Risk. Configurationally stable under ambient conditions. Racemization requires high energy input or radical intermediates. |

| Nucleophile | Ring Nitrogen (Secondary Amine) | High Risk. Prone to formation of carbamates (CO₂ absorption) and oxidation to imines/nitrones. |

| Labile Site | Benzylic C-H Bond | High Risk. Susceptible to oxidative dealkylation (radical mechanism) and N-oxide formation. |

Physicochemical Constants (Predicted)

-

pKa (Ring NH): ~10.5 – 11.0 (Highly Basic)

-

pKa (Exocyclic N): ~9.0 – 9.5

-

LogP: ~1.8 – 2.2 (Lipophilic)

-

Hygroscopicity: High (as free base); forms hydrates readily.

Degradation Mechanisms & Pathways

The thermodynamic instability of BEPA is driven primarily by oxidation and atmospheric interaction rather than spontaneous thermal decomposition.

Oxidative Dealkylation (Benzylic Oxidation)

The most thermodynamically favorable degradation pathway involves the oxidation of the benzylic carbon. In the presence of atmospheric oxygen and light (radical initiator), the benzylic C-H bond is cleaved, leading to the formation of a hemiaminal intermediate which collapses to release Benzaldehyde and Ethyl-(R)-pyrrolidin-3-yl-amine .

Ring Oxidation & Carbamate Formation

The secondary amine on the pyrrolidine ring is a potent nucleophile.

-

Carbamate Formation:

. This reaction is reversible but alters the melting point and solubility profile of the material during storage. -

Imine Formation: Under harsh oxidative stress (e.g., peroxides), the ring nitrogen can oxidize to the imine or nitrone, destroying the aromaticity-free nature of the ring.

Racemization (Chiral Integrity)

The (R)-enantiomer is thermodynamically distinct from the (S)-enantiomer only in a chiral environment. However, racemization (conversion to the 50:50 mixture) is an entropy-driven process (

-

Mechanism: Racemization at C3 typically requires a radical intermediate or a deprotonation/reprotonation sequence. Given that C3 is not adjacent to a carbonyl (unlike amino acids), the

of the C3 proton is very high (>40), making base-catalyzed racemization negligible under standard conditions. -

Risk Factor: High temperatures (>100°C) in the presence of radical initiators can promote inversion.

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stress and degradation products.

Figure 1: Mechanistic degradation pathways of BEPA under environmental stress.

Experimental Protocol: Thermodynamic Stability Assessment

To validate the theoretical stability profile, the following "Forced Degradation" protocol is recommended. This protocol aligns with ICH Q1A (R2) guidelines but is adapted for early-phase research intermediates.

Reagents & Equipment

-

HPLC System: Agilent 1200 or equivalent with DAD detector.

-

Column: Chiralpak IC or IG (for enantiomeric purity); C18 (for chemical purity).

-

Stress Agents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV Chamber.

Stress Testing Matrix

Perform these tests on 10 mg samples dissolved in acetonitrile/water.

| Stress Condition | Duration | Temperature | Target Degradation | Mechanism Probed |

| Acid Hydrolysis | 24 Hours | 60°C | 5-20% | Stability of Amine salts; Resistance to retro-Michael (if applicable). |

| Base Hydrolysis | 24 Hours | 60°C | 5-20% | Resistance to elimination reactions. |

| Oxidation | 4 Hours | RT | 10-30% | Susceptibility of Benzylic C-H and N-oxide formation. |

| Thermal | 7 Days | 80°C | < 5% | Arrhenius kinetics; Racemization check. |

| Photostability | 24 Hours | UV/Vis | Variable | Radical-mediated debenzylation. |

Detailed Workflow (Self-Validating)

-

Baseline Characterization: Inject fresh sample (T=0) on both C18 and Chiral columns. Record Area% and Retention Time (RT).

-

Stress Application: Apply conditions from the matrix above.

-

Quenching: Neutralize acid/base samples to pH 7.0; reduce peroxide samples with dimethyl sulfide (DMS).

-

Analysis: Inject stressed samples.

-

Validation Check: Mass balance must be >90% (Sum of parent + degradants). If <90%, assume volatile degradants (e.g., benzaldehyde) or insoluble polymers.

-

-

Kinetics Calculation: Plot ln(Concentration) vs. Time for thermal samples to determine first-order degradation rate constant (

).

Figure 2: Workflow for thermodynamic stability assessment.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >98% purity over 12 months.

-

Salt Formation: Do not store as the free base. Convert to the Dihydrochloride (2HCl) or Oxalate salt. The crystal lattice energy of the salt significantly reduces the mobility of the benzylic radical, inhibiting oxidation.

-

Atmosphere: Store under Argon or Nitrogen. The secondary amine rapidly absorbs CO₂ from air.

-

Temperature: Store at -20°C for long-term (>1 month) or 4°C for short-term.

-

Container: Amber glass vials (Type I) to prevent photolytic cleavage of the benzyl group.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

-

Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[4] Journal of Chromatography B. Link

-

Stout, T. J., et al. (2021). Continuous Flow Chiral Amine Racemization.[5] The Journal of Organic Chemistry.[5] Link[5]

-

PubChem Compound Summary. (2023). Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (Structural Analog). National Center for Biotechnology Information. Link

Sources

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The pKa and Basicity of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: A Comprehensive Technical Guide

Executive Summary

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a complex, dual-basic chiral scaffold of significant interest in medicinal chemistry and drug development. Featuring both a secondary amine within the pyrrolidine ring and an exocyclic tertiary amine (N-benzyl-N-ethyl), its ionization profile dictates its physicochemical behavior. Accurate determination of its acid dissociation constants (pKa) is critical, as these values govern aqueous solubility, lipophilicity (logD), salt selection, and blood-brain barrier (BBB) permeability. This whitepaper provides an in-depth analysis of its theoretical basicity and outlines self-validating experimental protocols for pKa determination.

Structural and Electronic Analysis of Basicity

The basicity of a nitrogen center is governed by the thermodynamic stability of its protonated conjugate acid, which is modulated by inductive effects, steric hindrance, and aqueous solvation. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine contains two distinct basic centers:

-

Center 1: The Pyrrolidine Nitrogen (Secondary Amine). Unsubstituted pyrrolidine is a strong organic base with a pKa of ~11.3. However, the introduction of an amine substituent at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect), significantly lowering the electron density on the ring nitrogen. Analogous compounds, such as (R)-3-aminopyrrolidine, exhibit a reduced pKa of approximately 9.94 for this center[1].

-

Center 2: The Exocyclic Tertiary Amine. The N-benzyl-N-ethyl group represents a sterically hindered tertiary amine. While the ethyl group provides weak electron donation (+I), the benzyl group is mildly electron-withdrawing compared to standard alkyl chains. Furthermore, the pyrrolidine ring itself acts as an electron-withdrawing group. Consequently, this center is expected to be less basic than a standard trialkylamine, with an estimated pKa in the range of 7.5 to 8.5.

Microscopic vs. Macroscopic pKa Framework

Because Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a diamine with relatively close basicities, its protonation occurs in overlapping steps. Traditional titration yields macroscopic pKa values, which describe the overall protonation state of the bulk molecule[2]. However, to understand the exact site of protonation at a molecular level, we must evaluate the microscopic pKa values—the specific equilibrium constants for each individual nitrogen atom[3].

The protonation of this diamine forms a thermodynamic square scheme, illustrating the competing pathways for the first and second protonation events.

Figure 1: The protonation microstates of a diamine forming a thermodynamic square scheme.

Experimental Methodologies for pKa Determination

To accurately determine the pKa values of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a self-validating, orthogonal multi-method approach is required.

Protocol A: Potentiometric Titration (Macroscopic pKa)

Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and thermodynamic reliability[2][4]. The following protocol ensures a self-validating system by tightly controlling ionic strength and atmospheric interference.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. Dissolve in 50 mL of a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable and predictable throughout the titration[4].

-

Electrode Calibration: Calibrate a high-precision glass-combination pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a tightly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations will severely skew the thermodynamic equilibrium[3].

-

Initial Acidification: Add a precise volume of standardized 0.1 M HCl to lower the solution pH to ~2.0. Causality: This guarantees both nitrogen centers are fully protonated (the HBH2+ state) before the titration begins[4].

-

Base Titration: Titrate the solution using standardized 0.1 M KOH under an inert argon atmosphere. Add the titrant in 0.01 mL increments, recording the pH only after equilibrium (stable mV reading) is reached for each addition[5]. Causality: Argon prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially buffer the alkaline region of the curve.

-

Data Analysis: Plot the pH versus the volume of titrant. Utilize non-linear regression software to fit the Bjerrum formation function to the curve, extracting the two macroscopic pKa values from the inflection points[2].

Figure 2: Step-by-step workflow for the potentiometric determination of macroscopic pKa.

Protocol B: NMR Titration (Microscopic pKa)

While potentiometry provides the bulk pKa, it cannot definitively prove which nitrogen protonates first. To resolve the microscopic pKa values, 1H and 13C NMR titration is employed as an orthogonal validation tool. The chemical shifts of the nuclei adjacent to the nitrogen atoms change proportionally to the degree of protonation[3].

Step-by-Step Methodology:

-

Prepare a 5 mM solution of the compound in D2O, adjusting the ionic strength with 0.15 M KCl.

-

Record a series of 1H/13C NMR spectra across a pH range of 2.0 to 12.0 (adjusted using DCl and NaOD). Measure the pH* (meter reading in D2O) and correct to true pD using the standard isotopic correction equation: pD = pH* + 0.4.

-

Track the chemical shifts of the C2/C4 protons (adjacent to the pyrrolidine N) and the benzylic/ethyl protons (adjacent to the exocyclic N).

-

Fit the chemical shift vs. pD curves to the Henderson-Hasselbalch equation to derive the site-specific microscopic pKa values.

Quantitative Data Presentation

Based on structural analogs, inductive principles, and standard cheminformatics models, the anticipated basicity profile for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is summarized below:

| Protonation State | Functional Group | Estimated pKa | Physiological State (pH 7.4) |

| First Protonation (pKa1) | Pyrrolidine Nitrogen (Secondary) | 9.0 - 9.5 | >99% Protonated (Cationic) |

| Second Protonation (pKa2) | Exocyclic Nitrogen (Tertiary) | 7.5 - 8.5 | ~50-80% Protonated |

Implications in Drug Discovery and Formulation

The dual-pKa nature of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine has profound implications for downstream pharmaceutical development:

-

Lipophilicity (logD): At physiological pH (7.4), the molecule will exist as a dynamic equilibrium mixture of mono- and di-cationic species. This significantly lowers its logD compared to its intrinsic logP, enhancing aqueous solubility but potentially limiting passive membrane permeability across the lipid bilayer of the BBB[3].

-

Salt Selection: To formulate this compound as a stable solid dosage form, salt screening should target the more basic pyrrolidine nitrogen. Mono-salts (e.g., hydrochloride, mesylate) are typically preferred over di-salts, as di-salts of diamines can be highly hygroscopic and overly acidic upon dissolution, leading to API degradation or excipient incompatibility.

References

-

Development of Methods for the Determination of pKa Values. PMC (PubMed Central). Available at:[Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. American Chemical Society (ACS). Available at:[Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. Available at: [Link]

Sources

Chiral 3-Aminopyrrolidine Derivatives: Strategic Synthesis & Medicinal Chemistry Applications

Executive Summary

The chiral 3-aminopyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry. Its rigidity, coupled with the ability to project hydrogen bond donors/acceptors in precise spatial vectors, makes it an indispensable moiety for modulating potency and pharmacokinetic profiles. This guide analyzes the technical deployment of this scaffold, focusing on its critical role in fluoroquinolone antibiotics (enhancing Gram-positive coverage) and emerging applications in kinase inhibitors (Abl/PI3K) and GPCR antagonists (CCR2).

Part 1: Medicinal Chemistry Profile & SAR Logic

The Fluoroquinolone C7-Substituent Paradigm

The most commercially validated application of 3-aminopyrrolidine is at the C7 position of the fluoroquinolone core (e.g., Gemifloxacin , Tosufloxacin ).

-

Stereochemistry & Potency: The absolute configuration at C3 of the pyrrolidine ring is non-negotiable. For many analogues, the (S)-enantiomer exhibits superior interaction with bacterial DNA gyrase and Topoisomerase IV compared to the (R)-enantiomer or racemate.

-

Pharmacokinetic Impact: Unlike the flexible piperazine ring (found in Ciprofloxacin), the pyrrolidine ring is more lipophilic and compact. This modification often:

-

Increases half-life (

). -

Improves oral absorption.[1]

-

Reduces efflux pump susceptibility in Gram-positive strains (S. aureus, S. pneumoniae).

-

Emerging Therapeutic Vectors

-

Kinase Inhibition: The scaffold serves as a linker in dual Abl/PI3K inhibitors, where the amino group forms critical hydrogen bonds within the ATP-binding pocket.

-

GPCR Antagonism: In CCR2 antagonists, the 3-aminopyrrolidine core acts as a constrainer, locking the pharmacophore into a bioactive conformation that fits the orthosteric binding site.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the fluoroquinolone-pyrrolidine conjugate.

Figure 1: SAR logic of 3-aminopyrrolidine integration into the fluoroquinolone antibiotic architecture.

Part 2: Synthetic Architectures

To access high-purity chiral 3-aminopyrrolidines, researchers typically choose between Chiral Pool Synthesis (scalable, high ee%) and Asymmetric Catalysis (versatile, lower scale).

Comparative Methodologies

| Parameter | Route A: Chiral Pool (L-Aspartic Acid) | Route B: [3+2] Cycloaddition | Route C: Resolution |

| Starting Material | L-Aspartic Acid (Cheap, abundant) | Imines + Olefins | Racemic 3-aminopyrrolidine |

| Scalability | High (Multi-kg) | Low to Medium | Medium |

| Enantiomeric Excess | >99% (Retained from source) | 90-98% (Catalyst dependent) | >99% (After recrystallization) |

| Atom Economy | Moderate (Requires protection/reduction) | High | Low (Discard 50% unwanted isomer) |

| Key Risk | Racemization during cyclization | Catalyst cost/removal | Yield loss |

The Industrial Standard: L-Aspartic Acid Route

The transformation of L-aspartic acid to (S)-3-aminopyrrolidine is the most robust pathway for drug development. It relies on the cyclization of an aspartic anhydride derivative.

Figure 2: Step-wise synthesis of (S)-3-aminopyrrolidine from the chiral pool precursor L-aspartic acid.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (S)-1-benzylpyrrolidin-3-amine (Key Intermediate). Scale: Gram-scale (scalable to kg). Self-Validating Checkpoints: Included to ensure process integrity.

Step 1: Formation of N-Formyl-L-aspartic anhydride[2]

-

Reagents: L-Aspartic acid (1.0 eq), Formic acid (excess), Acetic anhydride (excess).

-

Procedure: Suspend L-aspartic acid in formic acid. Add acetic anhydride dropwise at 0-5°C to control exotherm. Stir at room temperature for 2-4 hours.

-

Checkpoint (Validation): Monitor IR spectrum. Appearance of doublet carbonyl peaks at 1780 cm⁻¹ and 1860 cm⁻¹ confirms anhydride formation. Disappearance of broad OH stretch confirms reaction progress.

-

Workup: Concentrate under reduced pressure. Crystallize from ether/hexane.

Step 2: Amide Formation & Esterification

-

Reagents: Anhydride (from Step 1), Benzylamine (1.0 eq), Methanol.

-

Procedure: Dissolve anhydride in DCM. Add benzylamine slowly at 0°C (highly exothermic). The ring opens to form the amide-acid. Subsequently, treat with SOCl₂/MeOH to convert the terminal carboxylic acid to the methyl ester.

-

Checkpoint: TLC (SiO₂, 5% MeOH/DCM) should show a single spot distinct from the starting anhydride.

Step 3: Reductive Cyclization (Critical Step)

Note: This step replaces the carbonyls with methylenes while closing the ring.

-

Reagents: KBH₄ (3.0 eq), H₂SO₄ (1.5 eq), THF/DCM.

-

Procedure:

-

Generate diborane in situ or use KBH₄ activation.

-

Add the ester-amide intermediate to the reducing mixture at 0°C.

-

Heat to reflux (50-60°C) for 6 hours.

-

-

Quench: Carefully add MeOH to quench excess borohydride (Gas evolution!). Acidify with HCl to break boron-amine complexes.

-

Isolation: Basify with NaOH to pH > 12. Extract with DCM.

-

Validation: ¹H NMR should show the disappearance of amide/ester carbonyl signals and the appearance of pyrrolidine ring protons (multiplets at 1.5–3.0 ppm).

Step 4: Debenzylation (Optional for final product)

-

Reagents: Pd/C (10% w/w), H₂ (1 atm or 50 psi), MeOH.

-

Procedure: Hydrogenate at RT for 12 hours. Filter catalyst. Convert to dihydrochloride salt for stability.

Part 4: Biological Data Summary

The table below highlights the potency shift provided by the 3-aminopyrrolidine moiety in selected fluoroquinolone derivatives against resistant strains.

| Compound | C7 Substituent | Organism | MIC (µg/mL) | Relative Potency |

| Ciprofloxacin | Piperazine | S. aureus (MRSA) | 0.5 - 2.0 | Baseline |

| Tosufloxacin | 3-Aminopyrrolidine | S. aureus (MRSA) | 0.06 - 0.25 | 8x - 10x Potency |

| Gemifloxacin | 3-Aminomethyl-pyrrolidine | S. pneumoniae | 0.015 - 0.03 | High Potency |

| Analogue 19 | 3-Aminopyrrolidine | CCR2 (Binding) | IC50: 4.2 nM | High Affinity |

Data aggregated from comparative SAR studies [1, 2].

References

-

Vertex Pharmaceuticals & NIH. (1994). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]

-

ResearchGate. (2025).[2] Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride and optimization of reaction conditions. Available at: [Link]

-

MDPI. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]

-

ACS Publications. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine.[4] Journal of Organic Chemistry.[4] Available at: [Link]

Sources

- 1. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Potential pharmaceutical applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

An In-depth Technical Guide on the Potential Pharmaceutical Applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

A Prospective Analysis for Drug Discovery Researchers

This guide provides a detailed exploration of the potential pharmaceutical applications of the novel chemical entity, Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. As this compound is not extensively described in current scientific literature, this document serves as a prospective analysis, grounded in established principles of medicinal chemistry and pharmacology. We will dissect its structural components, extrapolate potential biological activities from known analogues, and propose a strategic workflow for its investigation as a therapeutic candidate.

Structural and Physicochemical Rationale

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a chiral synthetic compound featuring a pyrrolidine ring, a common scaffold in many biologically active molecules. Its structure suggests potential interactions with various biological targets, primarily within the central nervous system (CNS).

-

The (R)-pyrrolidin-3-yl-amine Core: This chiral scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for a variety of receptors and enzymes. The stereochemistry at the 3-position is crucial for selective interactions with biological targets.

-

N-Benzyl Group: The presence of a benzyl group often confers affinity for monoamine receptors, such as dopamine and serotonin receptors. It can engage in pi-pi stacking and hydrophobic interactions within the receptor binding pockets.

-

N-Ethyl Group: The ethyl substituent modulates the compound's lipophilicity and basicity, which in turn influences its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its affinity for specific receptor subtypes.

A preliminary in-silico analysis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine's physicochemical properties is summarized below.

| Property | Predicted Value | Significance |

| Molecular Weight | 204.31 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP | 2.35 | Indicates good membrane permeability and potential for CNS penetration |

| pKa | 9.8 | Suggests the compound will be protonated at physiological pH |

| Polar Surface Area | 15.2 Ų | Low PSA is consistent with good blood-brain barrier penetration |

Hypothesized Molecular Targets and Therapeutic Indications

Based on the structural motifs present in Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, we can hypothesize several potential molecular targets and corresponding therapeutic indications.

Dopaminergic System Modulation

The N-substituted pyrrolidine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands. Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or partial agonists.

-

Potential Indications:

-

Schizophrenia: D2 receptor antagonism is a key mechanism for antipsychotic drugs.

-

Parkinson's Disease: D2/D3 receptor agonists are used to alleviate motor symptoms.

-

Substance Abuse Disorders: Modulation of the mesolimbic dopamine system is a promising strategy for addiction treatment.

-

A proposed signaling pathway for the interaction of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine with the D2 receptor is depicted below.

Caption: Proposed D2 Receptor Antagonism Pathway.

Serotonergic System Modulation

Derivatives of 3-aminopyrrolidine have also been shown to possess high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The interplay between the dopaminergic and serotonergic systems is critical in the pathophysiology of many neuropsychiatric disorders.

-

Potential Indications:

-

Depression and Anxiety: 5-HT1A receptor agonism is a common mechanism for anxiolytics and antidepressants.

-

Psychosis: 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile.

-

Muscarinic Acetylcholine Receptor Modulation

More recently, substituted aminopyrrolidines have been identified as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine M1 receptor. M1 PAMs are a promising therapeutic strategy for cognitive deficits.

-

Potential Indications:

-

Alzheimer's Disease: Enhancing cholinergic neurotransmission through M1 receptor modulation can improve cognitive function.

-

Schizophrenia-Associated Cognitive Impairment: M1 PAMs are being investigated for their potential to treat the cognitive symptoms of schizophrenia.

-

Proposed Research and Development Workflow

A systematic approach is required to validate the therapeutic potential of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. The following experimental workflow is proposed.

Methodological & Application

Reductive amination conditions for (R)-pyrrolidin-3-amine derivatives

Application Note: Optimized Reductive Amination Protocols for (R)-Pyrrolidin-3-Amine Derivatives

Introduction & Strategic Context

The (R)-pyrrolidin-3-amine motif is a privileged chiral scaffold extensively utilized in the design of bioactive molecules, including chemokine receptor (CCR2/CCR5) antagonists and central nervous system (CNS) agents[1]. The strategic installation of diverse alkyl or aryl substituents onto the primary or secondary amine of this scaffold is most reliably achieved via reductive amination. This application note details the mechanistic causality, reagent selection, and validated protocols for the reductive amination of (R)-pyrrolidin-3-amine derivatives, providing a self-validating framework for drug development professionals.

Mechanistic Causality & Reagent Selection

Reductive amination involves the condensation of a carbonyl compound with an amine to form a carbinolamine, which dehydrates to an imine or iminium ion, followed by hydride reduction[2]. The choice of reducing agent is the critical node dictating chemoselectivity and yield:

-

Sodium Triacetoxyborohydride (NaBH(OAc)3 / STAB): The reagent of choice for direct reductive amination. STAB is a mild, sterically bulky hydride donor that selectively reduces iminium ions over the precursor aldehydes or ketones[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing premature reduction of the carbonyl[2]. Reactions are typically conducted in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3],[4].

-

Sodium Cyanoborohydride (NaBH3CN): Utilized for indirect reductive amination or when reacting highly sterically hindered ketones. While highly effective, NaBH3CN requires precise pH control (pH 6–7) to ensure the iminium ion is protonated for reduction while avoiding the rapid reduction of the protonated carbonyl[2]. It is also highly toxic, making STAB the preferred modern alternative where applicable[2].

Causality in Additive Selection: The addition of 1-2 equivalents of acetic acid (AcOH) is frequently employed as a proton donor[2]. For (R)-pyrrolidin-3-amine derivatives, which are inherently basic, AcOH facilitates the dehydration of the carbinolamine intermediate into the reactive iminium species without overly acidifying the medium, thus accelerating the rate-determining step[3].

Workflow Visualization

Below is the mechanistic pathway governing the reductive amination of (R)-pyrrolidin-3-amine derivatives.

Workflow of the reductive amination pathway for (R)-pyrrolidin-3-amine derivatives.

Quantitative Data & Condition Optimization

The following table summarizes empirically validated conditions for the reductive amination of pyrrolidine-based amines[5],[3],[6].

| Carbonyl Substrate | Amine Component | Reducing Agent | Solvent & Additive | Temp / Time | Typical Yield |

| Aliphatic Aldehydes | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH(OAc)3 (1.5 eq) | DCE, AcOH (1.0 eq) | RT, 2-4 h | 85 - 95% |

| Aromatic Aldehydes | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH(OAc)3 (1.5 eq) | THF, No Additive | RT, 4-6 h | 80 - 90% |

| Hindered Ketones | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH3CN (2.0 eq) | MeOH, Ti(OiPr)4 | 50°C, 12 h | 50 - 65% |

| Paraformaldehyde | (R)-Pyrrolidin-3-amine | NaBH(OAc)3 (2.0 eq) | DCE, AcOH (1.0 eq) | RT, 1-2 h | >90% |

Note: STAB exhibits high stereoselectivity for cyclic ketones due to its steric bulk compared to NaBH3CN[7].

Experimental Methodologies

Protocol A: Direct Reductive Amination using NaBH(OAc)3 (Standard Workflow) This protocol is ideal for the coupling of unhindered aldehydes and ketones with N-protected (R)-pyrrolidin-3-amine[3],[4].

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 mmol) and the (R)-pyrrolidin-3-amine derivative (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL)[3].

-

Acidification: Add glacial acetic acid (1.0 mmol) to the stirring solution. Causality: This acts as a proton donor to drive the equilibrium toward the iminium ion[2].

-

Reduction: After stirring for 15 minutes at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in portions[3].

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC. The disappearance of the carbonyl precursor and the emergence of a more polar amine spot validate the progression.

-

Quenching: Once complete (typically 2-4 hours), quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Indirect Reductive Amination using NaBH3CN (For Hindered Substrates) When steric hindrance prevents direct reduction, pre-formation of the imine is required[6].

Step-by-Step Procedure:

-

Imine Formation: Dissolve the hindered ketone (1.0 mmol) and (R)-pyrrolidin-3-amine derivative (1.2 mmol) in anhydrous methanol (10 mL). Add activated 4Å molecular sieves or Ti(OiPr)4 (1.5 mmol) as a desiccant/Lewis acid to drive water removal[6].

-

Incubation: Stir the mixture at 50°C for 6-12 hours. Self-Validation: Analyze an aliquot via 1H NMR or LC-MS to confirm >90% conversion to the imine/enamine intermediate before proceeding.

-

Reduction: Cool the reaction to 0°C. Add sodium cyanoborohydride (NaBH3CN) (2.0 mmol) and carefully adjust the pH to 6.0-6.5 using methanolic HCl or acetic acid[2].

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Filter the mixture through a pad of Celite to remove molecular sieves/titanium salts. Concentrate the filtrate, partition between EtOAc and 1M NaOH (to break boron complexes), extract, dry, and purify.

Trustworthiness & Troubleshooting

A robust protocol must be a self-validating system.

-

Over-alkylation: If tertiary amines (dialkylation) are observed when synthesizing secondary amines, reduce the equivalents of the carbonyl compound to 0.95 eq and ensure the amine is added in slight excess[3].

-

Stalled Reactions: If the carbinolamine forms but does not reduce, the pH is likely too high. Add catalytic AcOH to lower the pH to ~5-6, facilitating dehydration to the reducible iminium ion[2].

-

Diastereoselectivity Issues: In cyclic systems, STAB generally provides higher diastereoselectivity than NaBH3CN due to its larger steric profile[7]. If the wrong isomer is favored, switching to a bulkier reducing agent or altering the protecting group on the pyrrolidine nitrogen can invert the facial attack trajectory.

References

-

US11286249B2 - Pyrrolidine compounds - Google Patents. 5

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. 3

-

Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination - Harvard University. 2

-

ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ResearchGate. 7

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. 4

-

Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC. 6

-

US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents. 1

Sources

- 1. US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 6. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation of (R)-Pyrrolidin-3-amine

Orthogonal Protection and Reductive Amination Strategies for Chiral Scaffold Derivatization

Executive Summary

(R)-pyrrolidin-3-amine is a highly versatile chiral building block ubiquitous in medicinal chemistry and drug development. However, functionalizing this scaffold presents a significant regioselectivity challenge due to the presence of two competing nucleophilic centers: the secondary cyclic amine (N1) and the primary exocyclic amine (N3). This application note details the mechanistic rationale, quantitative performance, and self-validating experimental protocols required to achieve absolute regiocontrol during the N-alkylation of (R)-pyrrolidin-3-amine using orthogonally protected intermediates.

Mechanistic Rationale: The Regioselectivity Challenge

The N1 cyclic nitrogen is intrinsically more nucleophilic and basic than the N3 primary amine due to the electron-donating inductive effects of the two adjacent alkyl ring carbons. Attempting direct alkylation on the unprotected diamine inevitably yields an intractable mixture of N1-alkylated, N3-alkylated, and dialkylated products.

To achieve regiocontrol, orthogonal protection is mandatory:

-

N1-Alkylation: Requires the use of (R)-3-(Boc-amino)pyrrolidine . The tert-butyloxycarbonyl (Boc) group deactivates the N3 position via steric hindrance and amide resonance, directing incoming electrophiles exclusively to the N1 ring nitrogen 1.

-

N3-Alkylation: Requires the use of (R)-1-Boc-3-aminopyrrolidine . Here, the N1 position is protected, leaving the primary N3 amine exposed.

The "Runaway" Alkylation Problem: Direct S_N2 alkylation of primary amines with alkyl halides is notoriously difficult to control. The reaction often leads to a "runaway train" of over-alkylation because the resulting secondary amine is more nucleophilic than the starting primary amine 2. Even with strict stoichiometric control, the thermodynamic favorability of tertiary amine formation results in complex product mixtures and poor yields 3.

While alternative methods like 9-BBN chelation exist 4, reductive amination remains the most scalable and chemoselective approach. By forming a transient imine that is subsequently reduced, the reaction stops cleanly at the monoalkylated secondary amine stage, as the resulting product is too sterically hindered to efficiently form a second iminium species.

Methodological Comparison (Quantitative Data)

The following table summarizes the expected outcomes of different alkylation strategies, highlighting the superiority of reductive amination for preventing over-alkylation.

| Starting Material | Target Position | Alkylation Strategy | Reagents | Eq. (Amine:Rgt) | Temp (°C) | Yield (%) | Over-alkylation |

| (R)-1-Boc-3-aminopyrrolidine | N3 (Primary) | Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | 1.0 : 1.0 : 1.5 | 0 to 25 | 85 - 92 | < 2% |

| (R)-1-Boc-3-aminopyrrolidine | N3 (Primary) | Direct S_N2 Alkylation | R-Br, K₂CO₃, DMF | 1.0 : 1.0 : 2.0 | 60 | 45 - 55 | 30 - 40% |

| (R)-3-(Boc-amino)pyrrolidine | N1 (Secondary) | Reductive Amination | R-CHO, NaBH(OAc)₃ | 1.0 : 1.1 : 1.5 | 25 | 88 - 95 | N/A |

| (R)-3-(Boc-amino)pyrrolidine | N1 (Secondary) | Direct S_N2 Alkylation | R-Br, K₂CO₃, MeCN | 1.0 : 1.1 : 2.0 | 25 | 80 - 85 | N/A |

Experimental Protocols

Protocol A: Selective N1-Alkylation via Reductive Amination

Target: N1-Alkyl-(R)-3-(Boc-amino)pyrrolidine

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the premature reduction of the starting aldehyde into an unreactive alcohol.

Step-by-Step Procedure:

-

Dissolve (R)-3-(Boc-amino)pyrrolidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Stir the mixture at 25 °C for 1 hour to allow for complete iminium ion formation.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control mild gas evolution.

-